Home > Products > Screening Compounds P55362 > 4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran
4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran - 1934433-75-6

4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran

Catalog Number: EVT-1673619
CAS Number: 1934433-75-6
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hemihydrate

  • Compound Description: This compound is a complex molecule incorporating a tetrahydro-2H-pyran ring system. Its structure includes multiple acetate groups and a halogenated indole moiety. []
  • Relevance: Although structurally distinct from the target compound, this molecule highlights the prevalence and importance of the tetrahydro-2H-pyran moiety in various chemical contexts. Both compounds share this core structure, indicating potential research overlap or shared synthetic pathways. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is a CCR5 antagonist with a complex structure. It features a tetrahydro-2H-pyran ring incorporated into a larger molecular framework. []
  • Relevance: The presence of the tetrahydro-2H-pyran ring in this CCR5 antagonist, albeit in a different position and substitution pattern compared to 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, suggests potential commonalities in their synthesis or biological activity. Further investigation is needed to determine the specific implications of this shared structural feature. []

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

  • Compound Description: This compound is a potent aldose reductase inhibitor (ARI) developed for potential treatment of diabetic complications. It features a spirocyclic structure incorporating an isoquinoline and pyrrolidine ring, with a 4-bromo-2-fluorophenylmethyl substituent. []
  • Relevance: This compound shares the 4-bromo-2-fluorophenyl substituent with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran. This structural similarity suggests that the 4-bromo-2-fluorophenyl moiety might contribute to specific biological activities or possess desirable physicochemical properties, prompting further investigation into its role in both contexts. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

  • Compound Description: This radiolabeled compound is designed for pharmacological research. It features a tetrahydro-2H-pyran-2-one ring system substituted with a complex side chain containing a tetrazole ring and two 4-fluorophenyl groups. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds. It features a fused imidazo[4,5-c]pyridine ring system with a 4-bromo-2-fluorophenyl substituent. []
  • Relevance: Similar to the aldose reductase inhibitor mentioned earlier, this compound shares the 4-bromo-2-fluorophenyl substituent with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran. This recurring motif suggests the potential importance of this specific substituent in conferring desirable properties for drug development or as a valuable building block in medicinal chemistry. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

  • Compound Description: This molecule, a former antiasthma drug candidate, includes a tetrahydro-2H-pyran-4-carboxamide moiety within its structure. []
  • Relevance: While not directly mirroring the structure of 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound showcases the versatility of the tetrahydro-2H-pyran scaffold in medicinal chemistry. This shared structural element suggests potential overlap in synthetic strategies or research focusing on these heterocyclic systems. []

Tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide (6)

  • Compound Description: This compound is a key intermediate in the synthesis of the antiasthma drug candidate Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. It features a tetrahydro-2H-pyran-4-carboxamide moiety with a 4-fluorophenylthio substituent. []
  • Relevance: This compound, while structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, highlights the relevance of substituted tetrahydro-2H-pyran derivatives in medicinal chemistry, particularly in the context of antiasthma drug development. []

(2R,3R,6S*)-N,6-Bis(4-fluoro­phen­yl)-2-(4-hydroxy­phen­yl)-3,4,5,6-tetra­hydro-2H-pyran-3-carboxamide

  • Compound Description: This compound features a substituted tetrahydro-2H-pyran-3-carboxamide core structure. The molecule exhibits a T-shaped conformation in its crystal structure, with all substituents attached equatorially to the tetrahydropyran ring. Crystal packing analysis reveals stabilization by N—H⋯O, O—H⋯O, and C—H⋯π(arene) interactions. []
  • Relevance: Sharing the tetrahydro-2H-pyran ring system with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound demonstrates the structural diversity achievable through substitutions on the tetrahydropyran core. Although the specific substituents differ, both compounds highlight the utility of this scaffold in medicinal chemistry. []

(2s, 3r, 4r, 5s, 6r) -2- (3 - ((5- (4- fluorophenyl) thiophene-2-yl) methyl) -4-methyl-phenyl) -6- (hydroxymethyl) tetrahydro - 2h- pyran-3,4,5-triol L-proline and cocrystal of citric acid

  • Compound Description: This compound is investigated for its potential in treating glucose-related disorders such as type 2 diabetes mellitus and syndrome X. Its structure includes a tetrahydro-2H-pyran ring with multiple hydroxyl substituents, a thiophene ring, and a fluorine atom. []
  • Relevance: Sharing the tetrahydro-2H-pyran core with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound, while structurally more complex, highlights the versatility of this scaffold in medicinal chemistry and its potential in addressing diverse therapeutic areas. []

(2R,4S)-7-Bromo-2-phenyl-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine, (2RS,4SR)-7-bromo-2-(4-chlorophenyl-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine and (2RS,4SR)-2-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine

  • Compound Description: These three compounds are structurally similar, all featuring a tetrahydro-1,4-epoxynaphtho[1,2-b]azepine core. They differ in their substituents at the 2-position: (I) has a phenyl group, (II) has a 4-chlorophenyl group, and (III) has a 4-fluorophenyl group. Their crystal structures show different hydrogen-bonding patterns, suggesting that even small changes in peripheral substituents can significantly influence the solid-state structure and potentially the physicochemical properties of these compounds. []
  • Relevance: While these compounds do not directly contain the tetrahydro-2H-pyran ring system present in 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, they illustrate a key principle in medicinal chemistry: small structural modifications can lead to significant changes in physicochemical properties and potentially biological activity. This emphasizes the importance of systematic structural exploration around the tetrahydro-2H-pyran core to identify compounds with optimal properties. []

(3S,4S)‐4‐(4‐Bromo‐2‐fluorophenyl)‐9‐methyl‐3‐nitro‐1‐tosyl‐2,3,4,9‐tetrahydro‐1H‐pyrido[2,3‐b]indole (3 af)

  • Compound Description: This compound is a potent Akt1 inhibitor, showing promising activity against colorectal cancer cell proliferation by inducing apoptosis and autophagy. Its structure comprises a tetrahydro-1H-pyrido[2,3-b]indole core, bearing a 4-bromo-2-fluorophenyl group. Molecular docking studies revealed its interaction with the hydrophobic pocket of Akt1 protein, further stabilized by a hydrogen bond with the Lys179 residue. []
  • Relevance: This compound shares the 4-bromo-2-fluorophenyl substituent with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran. This structural similarity suggests the potential for this substituent to contribute to interactions with biological targets and warrants further investigation into its role in the observed biological activities of both compounds. []

(2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-473) and its analogues

  • Compound Description: D-473 and its analogues represent a series of dopamine-norepinephrine reuptake inhibitors (DNRIs) and triple reuptake inhibitors (TRIs), with some exhibiting high potency. Structural modifications explored include changes to the aromatic ring substituents, introduction of heterocyclic aromatic rings, and alterations in the stereochemistry of the pyran ring substituents. This exploration led to the discovery of potent DNRIs like D-528 and D-529 and potent TRIs like D-544 and D-595. []
  • Relevance: These compounds, like 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, highlight the significance of the tetrahydro-2H-pyran scaffold in pharmaceutical research, particularly in the context of monoamine transporter modulation. The structural diversity within this series and their observed effects on DAT, SERT, and NET affinities emphasize the importance of stereochemistry and substituent modifications in optimizing biological activity within this chemical space. []

7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one, 7‐[(E)‐{[4‐(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one, 7‐{(E)‐[(4‐bromo‐2,6‐difluorophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one and 7‐[(E)‐{[3‐(4‐fluorophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This series of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivatives exhibited promising anticonvulsant activity in a rat picrotoxin-induced seizure model. Notably, 7-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one displayed 74% protection against convulsions, surpassing the efficacy of the standard drug diazepam. Molecular docking and dynamic simulation studies revealed their interaction with the benzodiazepine receptor binding site. In silico ADMET predictions suggest favorable pharmacokinetic profiles for these compounds, supporting their potential as antiepileptic agents. []
  • Relevance: While structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this research highlights the importance of exploring diverse chemical scaffolds, including those with halogenated aromatic substituents, for discovering novel therapeutic agents. The promising anticonvulsant activity of these compounds underscores the value of continued research in this area. []

2-(4-bromophenoxy)tetrahydro-2H-pyran

  • Compound Description: This compound is a protected bromophenol utilized as a synthetic building block. It has been used in the preparation of p-ethynylphenol via palladium coupling reactions. The Grignard reagent derived from this compound has also found applications in synthesizing various p-substituted phenols. []

7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Flubromazepam)

  • Compound Description: Flubromazepam is a designer benzodiazepine recently introduced as a recreational drug. It exhibits an exceptionally long elimination half-life exceeding 100 hours, as demonstrated by a self-administration study. Its primary metabolites include a monohydroxylated compound and the debrominated derivative. []

(5R)-5-((2S,3S)-3-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl)-3-(4-fluorophenyl)-2,6-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles (11a-g) and (5R)-5-((2S,3S)-3-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl)-3-(4-fluorophenyl)-6-phenyl-3,3a,5,6-tetrahydroisoxazolo[3,4-d]thiazoles (12a-g)

  • Compound Description: These two series of compounds, 11a-g and 12a-g, are novel pyrane glycosides synthesized and evaluated for their antimicrobial activities. Both series share a common structural motif incorporating a dihydro-2H-pyran ring connected to a substituted thiazole ring. They differ in the presence of either a pyrazolo[3,4-d]thiazole or an isoxazolo[3,4-d]thiazole moiety. []
  • Relevance: While structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, these compounds highlight the presence of the tetrahydro-2H-pyran ring system in various contexts, including those with potential antimicrobial applications. Their synthesis and evaluation contribute to the growing body of knowledge surrounding this versatile scaffold. []

10-bromo-6-isobutyl-3-(4-fluorophenyl)-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one (1.3) and 6-(methoxyphenyl)-8-methyl-3-phenyl-6,7-dihydro-2H-[1,2,4]triazi-no[2,3-c]quinazolin-2-one (1.4)

  • Compound Description: These compounds represent a novel class of potential anticancer agents. Compound 1.3 demonstrates high non-selective anticancer activity, particularly against leukemia, lung, colon, CNS, melanoma, renal, and breast cancer cell lines. Further investigations into structure-activity relationships and the use of in silico screening methods are proposed. []
  • Relevance: Although these compounds do not directly incorporate the tetrahydro-2H-pyran ring present in 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, they underscore the importance of exploring diverse heterocyclic scaffolds for anticancer drug discovery. []

2-(4-(4-X-phenylsulfonyl)phenyl)-6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazoles (3a-c) and 2-(4-(4-X-phenylsulfonyl)phenyl)-5-(4-fluorobenzylidene)-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones (4a-c)

  • Compound Description: These two series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacteria and yeasts. They differ in the presence of either a 4-fluorophenyl or a 4-fluorobenzylidene substituent. []
  • Relevance: These compounds, while structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, emphasize the relevance of exploring various heterocyclic frameworks, including those containing halogenated aromatic substituents, for developing novel antimicrobial agents. []

(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide (2) and 5-(4-fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid (3)

  • Compound Description: These compounds are the major degradation products of Ezetimibe, a drug used to lower cholesterol levels. Compound 2 is the primary product under less basic conditions, while compound 3 forms under more strongly basic conditions. [, ]
  • Relevance: These compounds are structurally related to 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran as they also contain a tetrahydro-2H-pyran ring system and highlight the stability and potential degradation pathways of such compounds. Understanding the formation of these degradation products is crucial for ensuring the quality and efficacy of drugs containing this structural motif. [, ]

N-((5-(4-bromo-2-fluorophenyl)-2H-1,2,4-triazol-3-yl)methyl)-N-isobutyl-2-methyl-porpyl-1-amine

  • Compound Description: This compound, a substituted triazole derivative, serves as a template for synthesizing diverse compound libraries. Its preparation involves a multi-step synthesis starting from 3-(4-bromo-2-fluorophenyl)ethyl acrylate. []
  • Relevance: This compound shares the 4-bromo-2-fluorophenyl substituent with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran. This shared structural element suggests the potential utility of the 4-bromo-2-fluorophenyl moiety as a building block in medicinal chemistry and highlights its presence in various heterocyclic scaffolds. []

(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone and 2-(2-methyl-2H-tetrazolyl-5-yl) pyridine-5-boronic acid pinacol ester

  • Compound Description: These two compounds are key intermediates in a novel and efficient synthetic route for Tedizolid phosphate, an oxazolidinone antibiotic. [, ]
  • Relevance: Although these compounds don't directly contain the tetrahydro-2H-pyran ring system found in 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, they highlight the significance of halogenated aromatic compounds as crucial building blocks in medicinal chemistry. The presence of the 4-bromo-3-fluorophenyl group in (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone particularly resonates with the 4-bromo-2-fluorophenyl substituent in the target compound, suggesting potential similarities in their reactivity or physicochemical properties. [, ]

(2R-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

  • Compound Description: This complex molecule, containing a tetrahydro-2H-pyran-2-one ring, represents a key intermediate in a novel synthesis route for a class of trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones, potential cholesterol-lowering agents. []
  • Relevance: This compound shares the tetrahydro-2H-pyran core structure with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, emphasizing the relevance of this scaffold in medicinal chemistry, particularly for developing lipid-lowering therapies. The presence of a 4-fluorophenyl group within this compound further reinforces the potential significance of this substituent in drug design. []

[4R-[4a, 6b(E)]]-6-[4,4-bis(4- fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadienyl]-tetrahydro-4-hydroxy-2H- pyran-2-one

  • Compound Description: This compound, synthesized using a multi-step process involving a cinchonidine resolution step, belongs to a class of tetrazole compounds acting as HMG-CoA reductase inhibitors. These compounds are useful for treating conditions like hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis. []
  • Relevance: Sharing the tetrahydro-2H-pyran ring system with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound exemplifies the utilization of this core structure in developing lipid-lowering agents. The presence of two 4-fluorophenyl groups in this compound further emphasizes the potential significance of this specific substitution pattern for biological activity within this therapeutic class. []

(+)-(E)-6S-(2-(4-(4-fluorophenyl)-2-(1-methylethyl)-6-phenylpyridin-3-yl)ethenyl)-4R-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one (HR780)

  • Compound Description: This novel 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor exhibits potent cholesterol-lowering effects in both Watanabe heritable hyperlipidemic (WHHL) rabbits and cholesterol-fed rabbits. Long-term treatment with HR780 effectively reduced plasma cholesterol levels and liver cholesterol content without increasing cholesterol or total bile acid content in the gallbladder bile. []
  • Relevance: Like 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound highlights the importance of the tetrahydro-2H-pyran scaffold in medicinal chemistry, particularly for developing cholesterol-lowering agents. The presence of a 4-fluorophenyl group within its structure further suggests the potential relevance of this substituent in modulating biological activity within this drug class. []

1Z,3E,6(S)-[1-fluoro-3-isobutyl-4,4-di-(4-fluorophenyl)]-4-(R)- hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one

  • Compound Description: This compound belongs to a class of HMG-CoA reductase inhibitors, synthesized through a multi-step process involving an optically active intermediate to control the stereochemistry at the C-3 position. []
  • Relevance: Sharing the tetrahydro-2H-pyran core structure with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound exemplifies the importance of this scaffold in developing lipid-lowering therapies. The presence of three fluorine atoms, two of which are part of 4-fluorophenyl groups, further highlights the potential significance of fluorine substitution in modulating biological activity within this therapeutic area. []

2-acetoxy-5-(2-fluoro-α-cyclopropyl-carbonyl-benzyl)-4,5,6,7-tetrahydro-4 H -tieno[3,2- c ]-pyridine (Prasugrel)

  • Compound Description: Prasugrel, synthesized via a one-pot reaction involving a coupling and acetylation step, is a platelet aggregation inhibitor used to prevent blood clots. []
  • Relevance: Though structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, Prasugrel's synthesis utilizes a similar halogenated aromatic compound, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-ethanone. This suggests potential commonalities in the reactivity or synthetic utility of these halogenated aromatic moieties in medicinal chemistry. []

2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane-1,5-naphthalene - disulfonate (WIN 35,428)

  • Compound Description: WIN 35,428 is a potent and selective dopamine uptake inhibitor. In rat studies, it fully substituted for the discriminative stimulus effects of cocaine, highlighting its dopaminergic activity. []
  • Relevance: While not directly containing the tetrahydro-2H-pyran ring, WIN 35,428's inclusion of a 4-fluorophenyl group is noteworthy. This shared feature with 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran indicates a potential for this substituent to contribute to interactions with biological targets, albeit in different chemical contexts. []

(±)-7-bromo-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-be nzazepin e HCl (SKF 38393)

  • Compound Description: SKF 38393 is a direct-acting dopamine D-1 agonist. Its ability to fully substitute for cocaine in rat drug discrimination studies indicates its involvement in the reinforcing effects of cocaine. []
  • Relevance: While structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, SKF 38393’s inclusion of a bromo substituent at the 7-position of the benzazepine ring system is notable. This emphasizes the potential relevance of halogen substituents, including bromine, in influencing the pharmacological activity of compounds, even within different structural classes. []

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: This compound is a dopamine D2/D3 agonist with preferential affinity for D3 receptors. It induces dose-dependent yawning in rats, suggesting its potential as a pharmacological tool for studying D3 receptor-mediated behaviors. []
  • Relevance: Although structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound highlights the importance of exploring various heterocyclic scaffolds in medicinal chemistry, particularly in the context of targeting specific dopamine receptor subtypes. []

6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 82958)

  • Compound Description: SKF 82958 is a selective dopamine D1 family agonist shown to influence choice behavior in cocaine-experienced monkeys, suggesting its potential role in mediating the reinforcing effects of cocaine. []
  • Relevance: While not sharing the tetrahydro-2H-pyran ring system of 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, SKF 82958’s study in the context of cocaine reinforcement highlights the broader interest in dopaminergic mechanisms and their modulation, particularly by compounds containing halogenated aromatic moieties. []

6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 81297)

  • Compound Description: SKF 81297 is a selective dopamine D1 agonist. Studies in squirrel monkeys demonstrated that its discriminative-stimulus effects are primarily mediated through D1 receptor activation. []
  • Relevance: While structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, the research on SKF 81297 underscores the importance of understanding the pharmacological profiles of compounds acting on the dopaminergic system, particularly those containing halogenated aromatic substituents. []

(+)-trans-(E)-6-[2-[2,4-dichloro-6-[(4-fluorophenyl) methoxyl]phenyl]ethyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one (66(+))

  • Compound Description: This compound is a potent HMG-CoA reductase inhibitor, demonstrating significant inhibitory activity in vitro. Its design and optimization involved systematic exploration of structure-activity relationships within a series of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives. []
  • Relevance: Like 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, this compound highlights the significance of the tetrahydro-2H-pyran scaffold in medicinal chemistry, particularly for developing lipid-lowering therapies. The presence of a 4-fluorophenyl group within its structure further suggests the potential relevance of this substituent in modulating biological activity within this drug class. []

2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride (23)

  • Compound Description: This compound, a 3-phenyl-2-piperazinyl-5H-1-benzazepine derivative, exhibits neuroleptic-like activity. Its pharmacological profile, comparable to chlorpromazine, includes inhibition of exploratory activity, conditioned avoidance response, self-stimulation, and antagonism of apomorphine-induced emesis. These effects suggest antidopaminergic properties. []
  • Relevance: While not containing the tetrahydro-2H-pyran ring system, this compound’s inclusion of a 4-fluorophenyl group at the 3-position of the benzazepine ring resonates with the 4-bromo-2-fluorophenyl substituent in 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran. This shared structural feature suggests the potential importance of halogenated phenyl rings in modulating interactions with biological targets, particularly within the context of neurological activity. []

10-bromo-2, 3, 7, 11b-tetrahydro-11b-(2-fluorophenyl)-oxazolo(3 2d)[1, 4]benzodiazcpinc-6(5H)-one (CS-430)

  • Compound Description: CS-430 is a new psychotropic agent that demonstrates sleep-inducing effects comparable to nitrazepam (NZP). Studies in various animal models revealed its influence on sleep-wake cycles, arousal responses, muscle tone, and neuronal activity. Its central nervous system effects appear qualitatively similar to known benzodiazepine drugs, suggesting potential therapeutic applications as an anxiolytic or hypnotic agent. [, ]
  • Relevance: Although structurally distinct from 4-(4-bromo-2-fluorophenyl)tetrahydro-2H-pyran, CS-430 shares the presence of a halogenated aromatic substituent, specifically a 2-fluorophenyl group. This similarity highlights the relevance of halogenated aromatic moieties in medicinal chemistry, particularly in the context of developing central nervous system-active agents. [, ]

Properties

CAS Number

1934433-75-6

Product Name

4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran

IUPAC Name

4-(4-bromo-2-fluorophenyl)oxane

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

InChI

InChI=1S/C11H12BrFO/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2

InChI Key

SAPVOLPBRRNFON-UHFFFAOYSA-N

SMILES

C1COCCC1C2=C(C=C(C=C2)Br)F

Canonical SMILES

C1COCCC1C2=C(C=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.